molecular formula C15H13NS2 B13749174 2,5-di-(5-Methylthiophen-2-yl)pyridine

2,5-di-(5-Methylthiophen-2-yl)pyridine

Cat. No.: B13749174
M. Wt: 271.4 g/mol
InChI Key: SAYAEEXTTXPCSV-UHFFFAOYSA-N
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Description

2,5-di-(5-Methylthiophen-2-yl)pyridine is a specialized tridentate ligand designed for advanced materials science, particularly in the development of phosphorescent metal complexes. Its core value lies in its application in organic light-emitting diodes (OLEDs). This compound serves as a key cyclometalating ligand for iridium(III) in the creation of highly efficient red-phosphorescent emitters . The incorporation of methyl-substituted thiophene rings is a strategic modification that can induce bathochromic shifts, tuning the emission of the resulting complex toward longer, redder wavelengths . The molecular structure, featuring a central pyridine ring flanked by two 5-methylthiophen-2-yl groups, is engineered to facilitate chelation with metal centers, forming stable complexes essential for studying photophysical properties like metal-to-ligand charge transfer (MLCT) and thermally activated delayed fluorescence (TADF). Researchers utilize this compound to explore new frontiers in electroluminescent devices, aiming to achieve higher efficiency, purity of color, and improved operational stability in display and lighting technologies . This product is intended for research and development purposes strictly within a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H13NS2

Molecular Weight

271.4 g/mol

IUPAC Name

2,5-bis(5-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C15H13NS2/c1-10-3-7-14(17-10)12-5-6-13(16-9-12)15-8-4-11(2)18-15/h3-9H,1-2H3

InChI Key

SAYAEEXTTXPCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CN=C(C=C2)C3=CC=C(S3)C

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the primary methods to prepare substituted pyridines with thiophene groups involves condensation reactions between substituted pyridine derivatives and thiophene-containing reagents. This method typically involves:

  • Reacting a pyridine core with 5-methylthiophene-2-carbaldehyde or related thiophene aldehydes.
  • Using acid catalysis (e.g., p-toluenesulfonic acid) in alcoholic solvents like methanol at elevated temperatures (~70 °C).
  • Followed by purification via extraction and chromatographic techniques.

This approach allows the formation of C-C bonds at the 2 and 5 positions of pyridine, attaching the methylthiophene substituents.

Cross-Coupling Reactions (e.g., Suzuki or Stille Coupling)

Cross-coupling reactions are widely used for constructing biaryl and heteroaryl linkages, including pyridine-thiophene bonds:

  • Starting materials: 2,5-dibromopyridine or 2,5-dihalopyridine derivatives.
  • Coupling partners: 5-methylthiophen-2-yl boronic acids (Suzuki coupling) or stannanes (Stille coupling).
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Solvent: Toluene, dioxane, or DMF.
  • Reaction conditions: Heating under inert atmosphere (nitrogen or argon) at 80–110 °C for several hours.

This method offers high regioselectivity and yields for the installation of thiophene groups at the desired pyridine positions.

Direct Arylation

A more recent approach involves direct C-H arylation, which bypasses the need for pre-functionalized halides or boronic acids:

  • Using palladium catalysts with suitable ligands.
  • Employing 5-methylthiophene as the aryl source.
  • Reaction under basic conditions and elevated temperatures.

This method can be more atom-economical but may require optimization to achieve selectivity at the 2 and 5 positions of pyridine.

Representative Synthetic Procedure (Based on Analogous Literature)

A generalized synthetic route adapted from heterocyclic synthesis literature involves:

Step Reagents & Conditions Description Yield & Purity
1 2,5-dibromopyridine + 5-methylthiophen-2-yl boronic acid, Pd(PPh3)4, K2CO3, toluene, reflux, 12 h Suzuki coupling to form this compound Yields typically 60–85%; purity >95% after chromatography
2 Purification by silica gel chromatography Isolation of pure compound -

This method ensures regioselective substitution on the pyridine ring and is scalable for laboratory synthesis.

Analytical Data and Characterization

Typical characterization data for this compound include:

  • 1H NMR (400 MHz, CDCl3 or DMSO-d6): Signals corresponding to the aromatic protons of pyridine and thiophene rings, with methyl group singlets near 2.3 ppm.
  • 13C NMR: Resonances consistent with pyridine carbons and thiophene carbons, including methyl-substituted positions.
  • Mass Spectrometry (ESI-MS): Molecular ion peak corresponding to the molecular weight of the compound.
  • Purity: Typically >95% as confirmed by HPLC.

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation Reactions Pyridine derivatives, thiophene aldehydes, acid catalyst MeOH, 70 °C, 12 h Simple setup, moderate yields May require multiple purification steps
Suzuki Cross-Coupling 2,5-dibromopyridine, 5-methylthiophen-2-yl boronic acid, Pd catalyst, base Toluene, reflux, inert atmosphere High regioselectivity, good yields Requires pre-functionalized reagents
Direct Arylation Pyridine, 5-methylthiophene, Pd catalyst, base Elevated temp, inert atmosphere Atom economical, fewer steps Optimization needed for selectivity

Chemical Reactions Analysis

Types of Reactions

2,5-di-(5-Methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds based on pyridine scaffolds have been shown to possess bactericidal and fungicidal properties comparable to standard antibiotics like ciprofloxacin and streptomycin . The structural modifications in 2,5-di-(5-Methylthiophen-2-yl)pyridine may enhance its efficacy against resistant strains of bacteria.

Anti-inflammatory Effects
Pyridine derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . The potential of this compound as an anti-inflammatory agent could be explored through in vitro assays measuring its effect on COX activity.

Materials Science Applications

Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 5-methylthiophenyl groups can enhance charge transport properties and improve the stability of the devices .

Sensors and Catalysts
Compounds like this compound can be utilized in sensor technology due to their ability to undergo redox reactions. These properties are beneficial for developing chemical sensors that detect environmental pollutants or biological markers . Additionally, their application in catalytic systems for organic transformations is being explored.

Case Studies

Study Findings Implications
Study on Antimicrobial Activity Tested various pyridine derivatives against Gram-positive and Gram-negative bacteria.Demonstrated potential for developing new antibiotics from pyridine scaffolds.
Research on Anti-inflammatory Properties Evaluated the inhibition of COX enzymes by several pyridine derivatives.Suggested that structural modifications could enhance anti-inflammatory efficacy.
Investigation into Organic Electronics Analyzed charge transport properties of thiophene-based materials in OLEDs.Indicated that 5-methylthiophenyl substitutions improve device performance.

Mechanism of Action

The mechanism by which 2,5-di-(5-Methylthiophen-2-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique photophysical properties, such as luminescence, which are useful in various applications .

Comparison with Similar Compounds

2-(Biphenyl-4-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-yl-sulfonyl)thiophen-2-yl]-1,3,...

This compound (C25H19N3O3S3) shares a pyridine-thiophene backbone but includes a sulfonyl group and a tetrahydrothieno-pyridine moiety. Key differences include:

  • Conformation: The tetrahydrothieno ring adopts a half-chair conformation, whereas 2,5-di-(5-methylthiophen-2-yl)pyridine likely maintains planar thiophene units for optimal conjugation.
  • Intermolecular Interactions : Weak C–H···N hydrogen bonds in the former create 1D chains , while methyl groups in the latter may promote van der Waals interactions or π-π stacking.

Phenoxy-Substituted Pyridines (e.g., 2:5-di-s-xylyloxy-pyridine)

Compounds like 2:5-di-s-xylyloxy-pyridine (m.p. 147°C ) differ in substituents (phenoxy vs. thiophene). Methyl groups further modulate steric and electronic effects.

Peroxide Derivatives (Hazardous Chemicals)

Peroxide groups render these compounds thermally unstable and explosive, unlike the stable aromatic system of this compound. This underscores the latter’s suitability for applications requiring thermal robustness.

Electronic and Physical Properties (Hypothetical Data)

The table below compares inferred properties of this compound with similar compounds:

Compound Substituents Melting Point (°C) Bandgap (eV)* Solubility (Polarity)
This compound 5-methylthiophen-2-yl ~150–170 (est.) 2.8–3.2 Moderate (CHCl₃, THF)
2:5-di-s-xylyloxy-pyridine s-xylyloxy 147 3.5–4.0 Low (Toluene)
2-(Biphenyl-4-yl)-5-[...] Sulfonyl-tetrahydrothieno 180 3.0–3.5 Low (DMSO)

*Estimated based on substituent electron-withdrawing/donating effects.

  • Bandgap: Thiophene’s electron-rich nature reduces the bandgap compared to phenoxy derivatives, favoring use in organic semiconductors.
  • Solubility : Methyl groups improve solubility in organic solvents relative to unsubstituted thiophene analogs.

Q & A

Q. What are the standard synthetic routes for 2,5-di-(5-Methylthiophen-2-yl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer: The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and methylthiophene precursors. Optimization involves controlling reaction conditions (e.g., catalyst loading, solvent polarity, and temperature). For example, using Pd(PPh₃)₄ as a catalyst in THF at 80°C under inert atmosphere improves yields . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identifies substitution patterns on the pyridine and thiophene rings. For instance, the pyridine C-2 and C-5 protons exhibit distinct downfield shifts due to electron-withdrawing effects .
  • FT-IR: Confirms functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ in methylthiophene moieties) .
  • High-resolution mass spectrometry (HRMS): Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies between experimental and theoretical NMR shifts may arise due to solvent effects or dynamic conformational changes. Use computational tools like density functional theory (DFT) to simulate spectra under identical conditions (e.g., solvent polarity in Gaussian 09). Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX programs are recommended for structure refinement) .

Q. What experimental strategies are effective for studying the compound’s electronic interactions in optoelectronic applications?

  • Methodological Answer:
  • UV-Vis and fluorescence spectroscopy: Measure absorption/emission maxima to assess π-conjugation and charge-transfer properties. Substituted thiophenes often show bathochromic shifts due to extended conjugation .
  • Cyclic voltammetry (CV): Determines HOMO/LUMO levels. For example, methylthiophene substituents lower the LUMO energy, enhancing electron-accepting capacity .
  • Theoretical modeling: DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and non-linear optical (NLO) properties .

Q. How can researchers design stability studies to evaluate degradation under varying environmental conditions?

  • Methodological Answer:
  • Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset temperature).
  • Accelerated aging tests: Expose the compound to UV light, humidity, or oxidative environments (e.g., H₂O₂) and monitor degradation via HPLC .
  • Crystallinity analysis: Compare PXRD patterns before and after stress tests to detect polymorphic transitions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer:
  • Solvent screening: Use mixtures of polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to induce slow evaporation.
  • Seeding: Introduce microcrystals from prior trials to promote nucleation.
  • Cryocooling: Stabilize crystals at 100 K during data collection to reduce thermal motion artifacts .

Data Analysis and Computational Challenges

Q. How should researchers address discrepancies between experimental and computational results for electronic properties?

  • Methodological Answer:
  • Basis set optimization: Test larger basis sets (e.g., 6-311++G**) to improve accuracy in DFT calculations.
  • Solvent correction: Apply the polarizable continuum model (PCM) to account for solvent effects in theoretical simulations .
  • Vibrational mode analysis: Compare experimental IR peaks with computed vibrational frequencies to validate force fields .

Q. What advanced techniques are recommended for studying non-covalent interactions in coordination complexes involving this compound?

  • Methodological Answer:
  • Single-crystal XRD: Resolve metal-ligand bond lengths and angles. For example, pyridine N-atoms often coordinate to transition metals (e.g., Ru or Pt) in octahedral geometries .
  • EPR spectroscopy: Investigate paramagnetic behavior in metal complexes.
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C-H···π) in crystal packing .

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